molecular formula C11H10N4O B022105 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one CAS No. 108043-88-5

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one

Cat. No. B022105
CAS RN: 108043-88-5
M. Wt: 214.22 g/mol
InChI Key: RRWYTKOWRFCKBO-UHFFFAOYSA-N
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Description

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one (2-A7H-MFQ) is an organic compound belonging to the family of imidazofurans. It has a wide range of applications in the field of biochemistry, pharmaceuticals and drug discovery. 2-A7H-MFQ is a highly reactive compound, which is why it is often used as a catalyst or reactant in organic synthesis. In addition, it is also used as a building block in the synthesis of more complex molecules.

Scientific Research Applications

  • Pharmacological Potential : A related compound, 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, has shown potential as a selective inhibitor of platelet cAMP phosphodiesterase and induced aggregation, suggesting its possible application in clinical trials (Meanwell et al., 1991). Another study synthesized imidazoquinolinedione derivatives, including structures similar to the specified compound, showing potential as new anticancer drugs (Suh et al., 2000).

  • Mutagenicity and Carcinogenicity : The imidazole ring and 2-amino group in quinolines and quinoxalines, including structures related to the specified compound, have been associated with high mutagenicity, potentially toxic to humans (Grivas & Jägerstad, 1984). Another study identified 7-OHIQ, a metabolite structurally similar to the specified compound, as a direct-acting mutagen with negative carcinogenicity in rats and mice (Weisburger et al., 1994).

  • Antimicrobial Activity : A 2016 study developed a simple method for synthesizing novel quinoline-based imidazoles, showing promising antimicrobial activity (Vodela & Chakravarthula, 2016).

  • Synthesis and Structural Analysis : Various studies have focused on the synthesis and structural analysis of compounds similar to 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one. For instance, a study presented a novel synthetic approach for imidazo[1,5-a]quinolines (Kolar et al., 1991), and another analyzed the molecular structure of a related compound, 1-Methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride (Kettmann et al., 2002).

Safety and Hazards

Based on the available information, 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one does not induce colon cancer in rats, and in the newborn mouse test, it produced only a low incidence of liver neoplasms . It is not genotoxic, for to be so classified it must be definitely positive in both the Ames and Williams tests .

Mechanism of Action

Target of Action

7-Hydroxy-IQ, also known as 7-Hydroxymitragynine (7-OH), is a terpenoid indole alkaloid derived from the Mitragyna speciosa plant, commonly known as kratom . The primary targets of 7-Hydroxy-IQ are the opioid receptors in the brain . It binds to these receptors with greater efficacy than mitragynine, another compound found in kratom .

Mode of Action

7-Hydroxy-IQ acts as a mixed opioid receptor agonist/antagonist . It functions as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . This unique mechanism of action results in a lower risk of respiratory depression and potentially reduced addictive potential compared to traditional opioids .

Biochemical Pathways

It is known that 7-hydroxy-iq is generated from mitragynine in vivo by hepatic metabolism . This suggests that it may play a significant role in the effects traditionally associated with mitragynine.

Pharmacokinetics

The pharmacokinetics of 7-Hydroxy-IQ involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that 7-Hydroxy-IQ can convert into mitragynine up to 45% in human liver microsomes over a 2-hour incubation . It was also degraded up to 27% in simulated gastric fluid and degraded up to 6% in simulated intestinal fluid .

Result of Action

The molecular and cellular effects of 7-Hydroxy-IQ’s action are primarily related to its interaction with opioid receptors. Its unique pharmacological profile, which includes a lower risk of respiratory depression and potentially reduced addictive potential, has attracted the interest of researchers exploring alternative therapies .

properties

IUPAC Name

2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWYTKOWRFCKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148367
Record name 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108043-88-5
Record name 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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